molecular formula C15H13BrO3 B3032787 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid CAS No. 516470-70-5

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid

Cat. No.: B3032787
CAS No.: 516470-70-5
M. Wt: 321.16 g/mol
InChI Key: FBEXBGDUKSAFSF-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the phenyl and propanoic acid groups. One common method involves the use of bromine and a suitable solvent such as acetic acid to achieve the bromination. The resulting intermediate is then subjected to further reactions, including condensation and oxidation, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylpropanoic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-oxophenyl)-3-phenylpropanoic acid.

    Reduction: Formation of 3-(2-Hydroxyphenyl)-3-phenylpropanoic acid.

    Substitution: Formation of 3-(5-Amino-2-hydroxyphenyl)-3-phenylpropanoic acid or 3-(5-Mercapto-2-hydroxyphenyl)-3-phenylpropanoic acid.

Scientific Research Applications

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXBGDUKSAFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387838
Record name 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516470-70-5
Record name 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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